Imidazo[1,2-a]pyrazine
Overview
Description
Imidazo[1,2-a]pyrazine is a heterocyclic compound characterized by a fused bicyclic system with a bridgehead nitrogen atom. This compound is part of a broader class of imidazopyrazines, which are known for their significant biological and chemical properties.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrazine has been found to exhibit significant anticancer activity . The compound’s primary targets are cancer cells, including laryngeal carcinoma cell line (Hep-2), hepatocellular carcinoma cell line (HepG2), human skin cancer cell line (A375), and breast cancer cell line (MCF-7) . These cells play a crucial role in the progression of various types of cancers.
Mode of Action
This compound interacts with its targets by inducing changes at the molecular level. For instance, it has been observed to induce clustering of the viral nucleoprotein . This interaction disrupts the normal functioning of the target cells, leading to their eventual death .
Biochemical Pathways
It is known that the compound’s anticancer activity is linked to its ability to interfere with the normal functioning of cancer cells
Pharmacokinetics
It is known that the compound exhibits good yields in synthesis , suggesting that it may have favorable bioavailability.
Result of Action
The primary result of this compound’s action is the death of cancer cells . The compound has been found to exhibit significant anticancer activity against various cancer cell lines . In vitro experimental results revealed that compound 12b, a derivative of this compound, is a promising lead with IC 50 values of 11 μM, 13 μM, 11 μM, 11 μM, and 91 μM against Hep-2, HepG2, MCF-7, A375, and Vero, respectively .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves a reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine at room temperature Changes in temperature or other environmental conditions could potentially affect the compound’s synthesis and, consequently, its action and efficacy
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyrazine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been found to exhibit significant anticancer activity by interacting with enzymes involved in cell proliferation and apoptosis . For instance, this compound derivatives have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, this compound can bind to DNA, thereby affecting gene expression and cellular functions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . Furthermore, this compound can modulate cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound can form hydrogen bonds and hydrophobic interactions with target proteins, leading to conformational changes and inhibition of enzyme activity . For example, its interaction with CDKs results in the inhibition of cell cycle progression . Additionally, this compound can bind to DNA, causing changes in gene expression and subsequent cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anticancer activity with minimal toxicity . At higher doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus . Additionally, this compound can localize in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazo[1,2-a]pyrazine can be synthesized through various methods. One efficient method involves an iodine-catalyzed one-pot three-component condensation. This reaction involves an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, resulting in the formation of this compound derivatives . The reaction typically occurs at room temperature, offering good yields and a straightforward workup process.
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions due to their atom-economical nature and simplicity. These methods allow for the incorporation of almost all starting materials into the final product, minimizing waste and simplifying purification .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions:
Oxidation: Transition metal catalysts or metal-free oxidation.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Catalysts like palladium or copper, and specific solvents and temperatures
Major Products: The major products formed from these reactions depend on the specific substituents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can introduce different functional groups into the this compound scaffold .
Scientific Research Applications
Imidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry and drug development.
Imidazo[1,5-a]pyridine: Utilized in the development of fluorescent probes and materials science .
Uniqueness: Imidazo[1,2-a]pyrazine is unique due to its versatile reactivity and significant biological activity, making it a valuable scaffold in various fields of research and industry .
Properties
IUPAC Name |
imidazo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-3-9-4-2-8-6(9)5-7-1/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVAHHOKMIRXLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378007 | |
Record name | imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
274-79-3 | |
Record name | Imidazo[1,2-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=274-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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